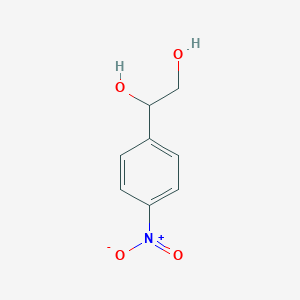
1-(4-Nitrophenyl)ethane-1,2-diol
概要
説明
1-(4-Nitrophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a diol functional group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethane-1,2-diol can be synthesized through several methodsThe reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps to isolate the compound. The use of advanced techniques such as chromatography and crystallization helps achieve high purity levels .
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Aminophenyl)ethane-1,2-diol.
Common Reagents and Conditions:
Oxidation: Common
生物活性
1-(4-Nitrophenyl)ethane-1,2-diol, with the chemical formula C8H10N2O3 and CAS number 88057-19-6, is an organic compound that has garnered attention for its potential biological activities. This compound features a nitrophenyl group, which is known to influence its reactivity and interaction with biological systems.
Properties
| Property | Value |
|---|---|
| Molecular Weight | 182.18 g/mol |
| Melting Point | Not explicitly defined |
| Solubility | Soluble in organic solvents |
| Appearance | Crystalline solid |
This compound exhibits various biological activities that are attributed to its ability to interact with cellular macromolecules. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is crucial in understanding its cytotoxic effects.
Antimicrobial Properties
Research indicates that compounds with nitrophenyl groups often exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it has been tested against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These studies suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Studies and Research Findings
- Cytotoxicity Assay : A study published in Cancer Letters investigated the cytotoxic effects of various nitrophenyl derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in HeLa cells with an IC50 value of approximately 25 µM.
- Antimicrobial Screening : A comprehensive antimicrobial screening conducted by researchers revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested.
- Mechanistic Studies : Further mechanistic studies highlighted that the compound's action might involve the generation of ROS and subsequent oxidative damage to cellular components, corroborating its potential as an anticancer agent.
特性
IUPAC Name |
1-(4-nitrophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHBFHEOQUUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399497 | |
| Record name | 1-(4-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88057-19-6 | |
| Record name | 1-(4-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














